molecular formula C6H4ClNO2 B014552 3-Chloropicolinic acid CAS No. 57266-69-0

3-Chloropicolinic acid

Cat. No. B014552
Key on ui cas rn: 57266-69-0
M. Wt: 157.55 g/mol
InChI Key: XTMUXJBJCMRWPG-UHFFFAOYSA-N
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Patent
US04853027

Procedure details

64.1 g of 10B was refluxed in 460 ml of 2N aqueous sodium hydroxide solution for 1 hour. The mixture was cooled, acidified to pH=2.5 with concentrated hydrochloric acid, stripped of water under reduced pressure, then azeotroped with methanol. The residue was stirred with 250 ml of a 1:1 v:v mixture of methylene chloride and methanol, and the resulting mixture was filtered. The filtrate was stripped of volatiles (water bath temperature 60° C). This purification procedure was repeated, to give 3-chloropicolinic acid (10C), as a yellow solid, m.p.: 125.5°-127.5° C.
Name
Quantity
64.1 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:8]#N)=[N:4][CH:5]=[CH:6][CH:7]=1.Cl.[OH2:11].[OH-:12].[Na+]>>[Cl:1][C:2]1[C:3]([C:8]([OH:12])=[O:11])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
64.1 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)C#N
Name
Quantity
460 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The residue was stirred with 250 ml of a 1:1 v
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
azeotroped with methanol
ADDITION
Type
ADDITION
Details
v mixture of methylene chloride and methanol
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
was stripped of volatiles (water bath temperature 60° C)
CUSTOM
Type
CUSTOM
Details
This purification procedure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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